AM694 4-iodo isomer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

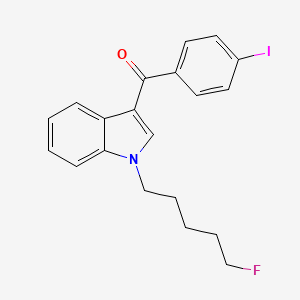

AM694 4-碘异构体: 是一种强效合成大麻素。 它是一种 AM694 的类似物,包含一个通过甲酮连接到吲哚碱基的 4-碘苯基 。 由于该化合物对大麻素受体的强大活性,它主要用于法医和研究应用 。

准备方法

化学反应分析

反应类型: AM694 4-碘异构体可以进行各种化学反应,包括:

还原: 可以进行还原反应来修饰化合物中存在的官能团。

取代: 4-碘苯基可以参与取代反应,可能导致形成不同的类似物。

常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。具体条件取决于所需的反应和目标产物。

形成的主要产物: 这些反应形成的主要产物取决于所使用的具体反应条件和试剂。有关产物的详细信息在公开文献中不易获得。

科学研究应用

化学: AM694 4-碘异构体在法医化学和毒理学中用作分析参考标准 。 它被用于质谱和其他分析技术来识别和量化合成大麻素 。

生物学: 在生物学研究中,AM694 4-碘异构体用于研究大麻素受体的活性。 它有助于理解合成大麻素在这些受体上的结合亲和力和活性 。

医学: 虽然 AM694 4-碘异构体不用于临床医学,但它有助于开发针对大麻素受体的新的治疗剂。对该化合物的研究可以提供对合成大麻素潜在医疗应用的见解。

工业: 在工业领域,AM694 4-碘异构体用于开发和测试新的合成大麻素。 它作为质量控制和监管合规的参考标准 。

作用机制

相似化合物的比较

类似化合物:

AM694: AM694 4-碘异构体的母体化合物,包含一个氟戊基而不是 4-碘苯基.

AM2201: 另一种合成大麻素,具有类似的吲哚碱基结构,但取代基不同.

JWH-018: 一种著名合成大麻素,具有类似的作用机制,但化学结构不同.

独特性: AM694 4-碘异构体由于存在 4-碘苯基而具有独特性,这使其有别于其他合成大麻素。 这种结构差异会影响其对大麻素受体的结合亲和力和活性,使其成为研究和法医应用的有价值的化合物 。

生物活性

AM694, particularly its 4-iodo isomer, is a synthetic cannabinoid that has garnered attention for its potential biological activities, especially in relation to cannabinoid receptors. This article aims to provide a comprehensive overview of the biological activity of AM694 4-iodo isomer, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AM694 is part of a class of compounds known as aminoalkylindoles (AAIs), which are structurally related to cannabinoids. The 4-iodo isomer specifically features an iodine atom at the para position of the aromatic ring, which influences its interaction with cannabinoid receptors.

This compound primarily acts as an agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity and efficacy can be influenced by structural modifications, such as halogen substitutions. Research indicates that the presence of iodine enhances the compound's potency compared to its non-iodinated counterparts.

Binding Affinity

The binding affinity of AM694 4-iodo for CB1 and CB2 receptors has been assessed using radiolabeled ligands in various assays. The compound exhibits significant competition with [^3H]CP55940, a well-known cannabinoid agonist, indicating strong receptor binding capabilities .

Biological Activity

The biological activity of AM694 4-iodo is characterized by several key effects:

- Analgesic Properties : Similar to other cannabinoids, AM694 has been shown to possess analgesic effects in various animal models. Its ability to inhibit pain responses suggests a mechanism involving modulation of neurotransmitter release through cannabinoid receptor activation.

- Anti-inflammatory Effects : Studies have demonstrated that AM694 can reduce inflammation markers in vitro and in vivo, likely through its action on immune cells expressing CB2 receptors .

- Psychotropic Effects : As with many synthetic cannabinoids, AM694 may produce psychoactive effects. These effects are attributed to its interaction with central nervous system cannabinoid receptors, leading to altered states of consciousness and potential side effects similar to those observed with Δ^9-THC.

Study 1: Pharmacological Profile

A study conducted by Bingham et al. (2021) evaluated the pharmacological profile of various AAIs, including AM694 4-iodo. The researchers found that this compound exhibited a binding affinity that was two orders of magnitude greater than some other tested isomers . This study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Fluorescence Spectral Fingerprinting

In another research initiative focused on synthetic cannabinoids, fluorescence spectral fingerprinting (FSF) was employed to assess the photochemical properties of AM694 4-iodo. The findings indicated that halogen substitutions significantly affected the electronic structure and fluorescence characteristics of the compound, which could be leveraged for rapid detection methods in forensic applications .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Analgesic Effects | Inhibition of pain responses in animal models |

| Anti-inflammatory | Reduction of inflammation markers in vitro and in vivo |

| Receptor Binding | High affinity for CB1 and CB2 receptors; competes effectively with [^3H]CP55940 |

| Psychoactive Effects | Alters consciousness similar to Δ^9-THC |

属性

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNGBBXXDDHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017330 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-92-5 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。